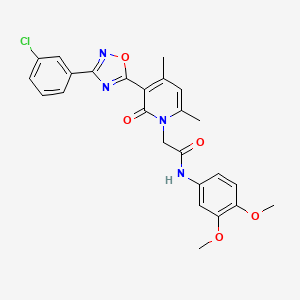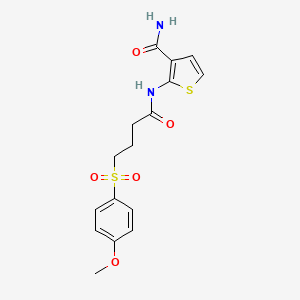![molecular formula C20H17FN4O B2962896 N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950301-13-0](/img/structure/B2962896.png)
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as FMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyrazolopyrimidines and has been found to exhibit a wide range of biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-fluoroaniline with 2-methoxyphenylacetic acid to form N-(4-fluorophenyl)-2-(2-methoxyphenyl)acetamide. This intermediate is then reacted with 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid to form the final product.
Starting Materials
4-fluoroaniline, 2-methoxyphenylacetic acid, 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reaction
Step 1: React 4-fluoroaniline with 2-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form N-(4-fluorophenyl)-2-(2-methoxyphenyl)acetamide., Step 2: React N-(4-fluorophenyl)-2-(2-methoxyphenyl)acetamide with 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in the presence of a coupling agent and a base such as DIPEA or TEA to form N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine., Step 3: Purify the final product by recrystallization or column chromatography.
作用机制
The exact mechanism of action of N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been suggested that it acts by binding to specific receptors or enzymes in the body, thereby modulating their activity. For example, N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to bind to the adenosine A2A receptor, which is involved in the regulation of various physiological processes such as sleep, inflammation, and immune function.
生化和生理效应
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit a wide range of biochemical and physiological effects. Some of the most notable effects include:
- Inhibition of protein kinases: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to inhibit the activity of several protein kinases, including JAK2, which is involved in the regulation of immune function and inflammation.
- Modulation of ion channels: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to modulate the activity of several ion channels, including the voltage-gated potassium channel Kv1.5, which is involved in the regulation of heart function.
- Activation of G protein-coupled receptors: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to activate the adenosine A2A receptor, which is involved in the regulation of various physiological processes such as sleep, inflammation, and immune function.
实验室实验的优点和局限性
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several advantages and limitations for use in lab experiments. Some of the advantages include:
- High potency: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit high potency in vitro, making it a useful tool for studying various biological processes.
- Selectivity: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit selectivity for certain receptors or enzymes, making it a useful tool for studying specific pathways or processes.
- Limited toxicity: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit limited toxicity in vitro, making it a relatively safe compound to use in lab experiments.
Some of the limitations of N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine include:
- Limited solubility: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has limited solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
- Lack of in vivo data: While N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied in vitro, there is limited data on its effects in vivo, which can limit its potential applications.
未来方向
There are several potential future directions for research on N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. Some of the most promising areas include:
- Development of new drugs: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs targeting various diseases.
- Study of specific pathways: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit selectivity for certain receptors or enzymes, making it a useful tool for studying specific pathways or processes.
- Investigation of in vivo effects: While N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied in vitro, there is limited data on its effects in vivo, making further investigation in this area a promising direction for future research.
科学研究应用
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including inhibition of protein kinases, modulation of ion channels, and activation of G protein-coupled receptors. These activities make it a promising candidate for the development of new drugs targeting various diseases.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-13-11-19(23-15-9-7-14(21)8-10-15)25-20(22-13)12-17(24-25)16-5-3-4-6-18(16)26-2/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWJJAGTVRNQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2962813.png)
amine](/img/structure/B2962815.png)

![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)





![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)



![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)